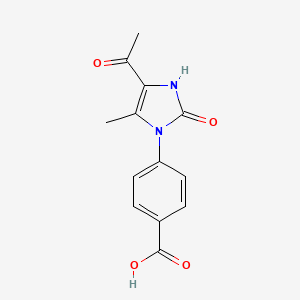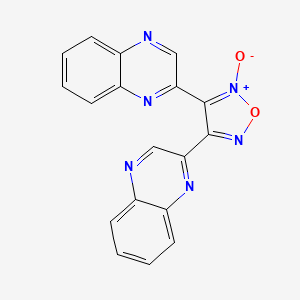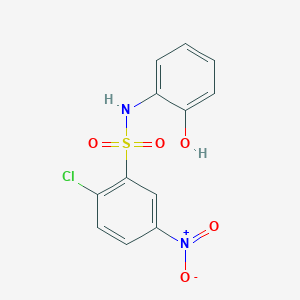
4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of appropriate precursors such as glyoxal and ammonia or through the reaction of α-diketones with ammonia or primary amines.
Acetylation and Methylation: The imidazole ring is then acetylated and methylated using reagents like acetic anhydride and methyl iodide under controlled conditions.
Coupling with Benzoic Acid: The final step involves coupling the substituted imidazole with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and derivatives of this compound may exhibit antibacterial, antifungal, or anticancer activities.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, while the benzoic acid moiety can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid
- 4-(4-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to the presence of both acetyl and methyl groups on the imidazole ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-(5-acetyl-4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-7-11(8(2)16)14-13(19)15(7)10-5-3-9(4-6-10)12(17)18/h3-6H,1-2H3,(H,14,19)(H,17,18) |
InChI Key |
ZOVRYWPJNBSKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N1C2=CC=C(C=C2)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055471.png)

![4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11055486.png)
![1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11055487.png)
![2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline](/img/structure/B11055490.png)
![5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11055492.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11055495.png)

![4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11055501.png)
![12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11055507.png)
![3-[7-(Methoxycarbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11055514.png)
![1-(3,5-Dimethoxyphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11055515.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B11055516.png)
